4-Methoxy-3-isopropylbenzyl alcohol

Overview

Description

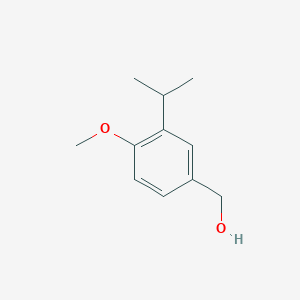

4-Methoxy-3-isopropylbenzyl alcohol, also known by its IUPAC name (3-isopropyl-4-methoxyphenyl)methanol, is an organic compound with the molecular formula C11H16O2 and a molecular weight of 180.25 g/mol . This compound is characterized by a methoxy group (-OCH3) and an isopropyl group (-CH(CH3)2) attached to a benzene ring, with a hydroxymethyl group (-CH2OH) at the para position relative to the methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxy-3-isopropylbenzyl alcohol can be synthesized through several methods. One common approach involves the reduction of 4-methoxy-3-isopropylbenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde using catalysts like palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient for large-scale production due to its high yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-isopropylbenzyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form 4-methoxy-3-isopropylbenzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to 4-methoxy-3-isopropylbenzylamine using reducing agents such as lithium aluminum hydride (LiAlH4) in the presence of ammonia.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, CrO3, and potassium permanganate (KMnO4) in solvents like dichloromethane (DCM) or acetone.

Reduction: LiAlH4, NaBH4 in solvents like THF or diethyl ether.

Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in ethanol or methanol.

Major Products Formed

Oxidation: 4-Methoxy-3-isopropylbenzaldehyde.

Reduction: 4-Methoxy-3-isopropylbenzylamine.

Substitution: Various substituted benzyl alcohols depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-3-isopropylbenzyl alcohol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its role in drug development, particularly in the synthesis of compounds with therapeutic potential.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-3-isopropylbenzyl alcohol involves its interaction with various molecular targets. The hydroxyl group (-OH) can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy and isopropyl groups contribute to the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

4-Methoxybenzyl alcohol: Lacks the isopropyl group, making it less lipophilic.

3-Isopropylbenzyl alcohol: Lacks the methoxy group, affecting its reactivity and solubility.

4-Methoxy-3-methylbenzyl alcohol: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness

4-Methoxy-3-isopropylbenzyl alcohol is unique due to the presence of both methoxy and isopropyl groups, which enhance its lipophilicity and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Biological Activity

4-Methoxy-3-isopropylbenzyl alcohol (CAS Number: 31816-29-2) is an organic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and environmental science. This article provides a detailed overview of its biological activity, including antimicrobial properties, antioxidant effects, and its role in drug development.

- Molecular Formula : C₁₁H₁₆O₂

- Molecular Weight : 180.25 g/mol

- Structural Features : The compound features a methoxy group (-OCH₃) and an isopropyl group (-C(CH₃)₂) attached to a benzyl alcohol structure, contributing to its lipophilicity and reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use as a natural preservative in food and cosmetic formulations.

| Pathogen Type | Activity Observed |

|---|---|

| Gram-positive bacteria | Effective |

| Gram-negative bacteria | Effective |

| Fungi | Limited activity |

Antioxidant Activity

The compound has also been studied for its antioxidant properties. In vitro assays demonstrated that it can scavenge free radicals, which are implicated in oxidative stress and related diseases. This activity is attributed to the presence of the hydroxyl group that can donate hydrogen atoms to free radicals .

The biological activity of this compound is primarily due to its ability to interact with various molecular targets:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.

- Lipophilicity : The methoxy and isopropyl groups enhance the compound's ability to penetrate cell membranes, allowing it to reach intracellular targets effectively .

Case Studies

- Anticancer Potential : A study investigated the antiproliferative effects of related methoxylated compounds on cancer cell lines such as A549 (non-small-cell lung cancer) and SK-MEL-147 (melanoma). Although specific studies on this compound were limited, compounds with similar structures showed promising results in inhibiting cell proliferation and inducing apoptosis through modulation of signaling pathways like MAPK/ERK .

- Safety Assessment : A safety assessment evaluated the genotoxicity, reproductive toxicity, and skin sensitization potential of related benzyl alcohols. Results indicated that this compound is not expected to exhibit significant genotoxic effects, supporting its use in consumer products .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 4-Methoxybenzyl alcohol | Lacks isopropyl group | Less lipophilic |

| 3-Isopropylbenzyl alcohol | Lacks methoxy group | Different reactivity |

| 4-Methoxy-3-methylbenzyl alcohol | Contains methyl instead of isopropyl | Similar but less potent |

Properties

IUPAC Name |

(4-methoxy-3-propan-2-ylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-8(2)10-6-9(7-12)4-5-11(10)13-3/h4-6,8,12H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJGMJADCCXLEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)CO)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31816-29-2 | |

| Record name | [4-methoxy-3-(propan-2-yl)phenyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.